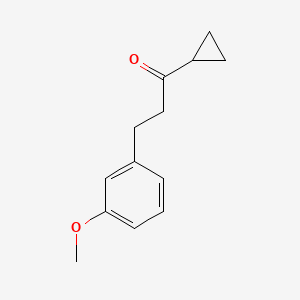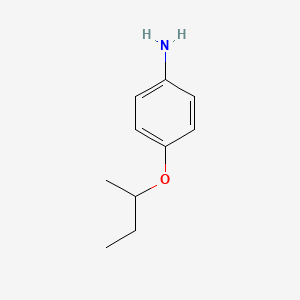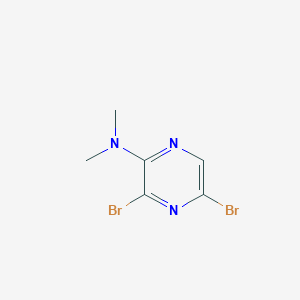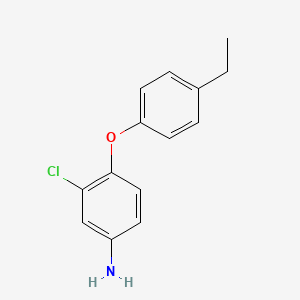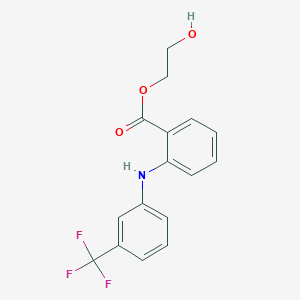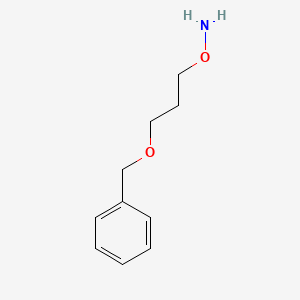
Hydroxylamine O-(3-(benzyloxy)propyle)
Vue d'ensemble
Description
O-(3-(Benzyloxy)propyl)hydroxylamine: is an organic compound with the molecular formula C10H15NO2. It is a hydroxylamine derivative, characterized by the presence of a benzyloxy group attached to a propyl chain, which is further linked to a hydroxylamine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: O-(3-(benzyloxy)propyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: It can serve as a protecting group for amines in multi-step organic syntheses.
Biology and Medicine:
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various applications, including drug delivery and diagnostic assays.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Industry:
Polymer Chemistry: O-(3-(benzyloxy)propyl)hydroxylamine is used in the modification of polymers to introduce functional groups that enhance material properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Hydroxylamine: One common method involves the alkylation of hydroxylamine with 3-(benzyloxy)propyl halides under basic conditions. The reaction typically uses a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for O-(3-(benzyloxy)propyl)hydroxylamine are not widely documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-(3-(benzyloxy)propyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted hydroxylamine derivatives.
Mécanisme D'action
The mechanism of action of O-(3-(benzyloxy)propyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine moiety can participate in nucleophilic attacks on electrophilic centers, leading to the formation of various derivatives. In biological systems, it can inhibit enzymes by reacting with active site residues, thereby blocking substrate access or altering enzyme conformation.
Comparaison Avec Des Composés Similaires
- O-(2-(Benzyloxy)ethyl)hydroxylamine
- O-(4-(Benzyloxy)butyl)hydroxylamine
- N-(3-(Benzyloxy)propyl)hydroxylamine
Comparison:
- Structural Differences: The primary difference lies in the length and position of the alkyl chain linking the benzyloxy group to the hydroxylamine moiety.
- Reactivity: These structural variations can influence the reactivity and selectivity of the compounds in chemical reactions.
- Applications: While all these compounds can be used in similar applications, their specific properties may make them more suitable for certain reactions or processes.
Propriétés
IUPAC Name |
O-(3-phenylmethoxypropyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-13-8-4-7-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMPNPCPOWXIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553870 | |
| Record name | O-[3-(Benzyloxy)propyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114809-62-0 | |
| Record name | O-[3-(Benzyloxy)propyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)
![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)


![1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole](/img/structure/B1315502.png)
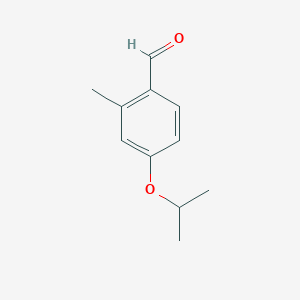
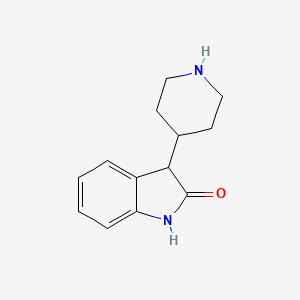
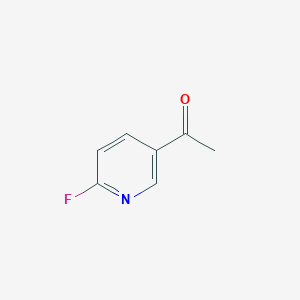
![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)
